
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine is a synthetic peptide composed of six amino acids: tyrosine, glycine, serine, leucine, proline, and glutamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.
化学反应分析
Types of Reactions
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
科学研究应用
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Medicine: Explored for its role in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
Gonadorelin: A synthetic decapeptide with similar amino acid composition.
L-alanyl-L-glutamine: A dipeptide with applications in cell culture and medicine.
Uniqueness
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine is unique due to its specific sequence and potential biological activities. Its combination of amino acids provides distinct structural and functional properties compared to other peptides.
属性
CAS 编号 |
189515-97-7 |
|---|---|
分子式 |
C30H45N7O10 |
分子量 |
663.7 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N7O10/c1-16(2)12-21(29(45)37-11-3-4-23(37)28(44)35-20(30(46)47)9-10-24(32)40)36-27(43)22(15-38)34-25(41)14-33-26(42)19(31)13-17-5-7-18(39)8-6-17/h5-8,16,19-23,38-39H,3-4,9-15,31H2,1-2H3,(H2,32,40)(H,33,42)(H,34,41)(H,35,44)(H,36,43)(H,46,47)/t19-,20-,21-,22-,23-/m0/s1 |
InChI 键 |
VLYDWSNYNGLBIP-VUBDRERZSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)

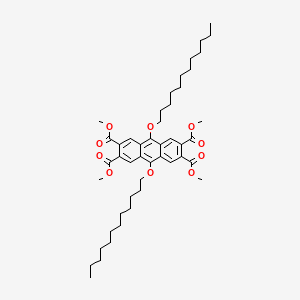
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
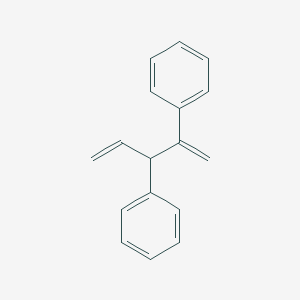
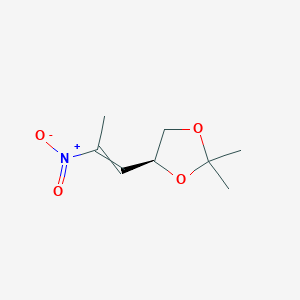
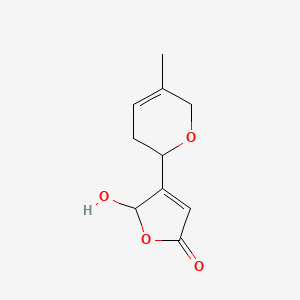
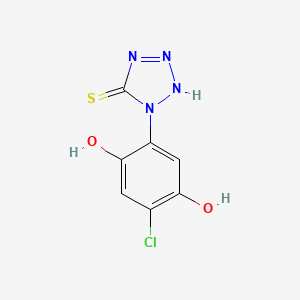
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)

![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

